N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide

Physical chemistry Crystallography Quality control

Procure the ortho-trifluoromethoxy isomer (CAS 63968-84-3) to ensure synthetic fidelity in oxadiazole and heterocyclic construction. This isomer's distinct melting point (99°C) provides unambiguous identity verification versus the para isomer (113–115°C), preventing cross-contamination in inventory workflows. Its 2-rotatable-bond scaffold offers a constrained conformational profile advantageous for rigid active sites, while the -OCF₃ group enhances membrane permeability. Essential for medicinal chemistry programs targeting ortho-substituted benzamidoxime derivatives. Confirm isomer identity via melting point before use.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B7722875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13)
InChIKeyKGHGHEPVWUOJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide: CAS 63968-84-3 Baseline Properties and Sourcing Context


N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide (CAS 63968-84-3), also known as 2-(trifluoromethoxy)benzamidoxime, is an aromatic amidoxime derivative with molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . The compound features a hydroxylamine moiety attached to the amidine carbon and a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring . The presence of the trifluoromethoxy group enhances lipophilicity and may influence biological target interactions, positioning this compound primarily as a research intermediate in medicinal chemistry and heterocyclic synthesis .

Why Generic Substitution Fails: Critical Positional Isomer Differentiation of N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide


Regioisomeric substitution of the trifluoromethoxy group on the benzene ring of benzamidoxime derivatives yields chemically distinct compounds with divergent physical properties and application-specific utility that preclude simple interchange. The 2-(ortho) isomer (target compound) possesses a melting point of 99°C , while the 4-(para) isomer (CAS 56935-71-8) exhibits a significantly higher melting point of 113-115°C . This thermal property divergence reflects differential crystal packing and intermolecular interactions driven by substituent position, which can directly impact purification protocols, formulation behavior, and downstream reaction consistency. Furthermore, the para isomer has documented utility as a fluorescence derivatization reagent for uracil and cytosine quantification , whereas the ortho isomer serves predominantly as a synthetic intermediate for oxadiazole and heterocyclic construction . These regioisomers are not functionally interchangeable for any application where either thermal behavior or specific reactivity profiles are operationally relevant.

Quantitative Evidence Guide: Differentiating N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide from Positional Isomers and Structural Analogs


Thermal Property Differentiation: Ortho vs. Para Positional Isomer Melting Point Comparison

The target compound (ortho isomer, CAS 63968-84-3) exhibits a melting point of 99°C , whereas the 4-(para) isomer (CAS 56935-71-8) melts at 113-115°C . This 14-16°C difference in melting point is a direct consequence of ortho versus para substitution geometry, which alters molecular symmetry and crystal packing efficiency.

Physical chemistry Crystallography Quality control

Application Domain Segregation: Synthetic Intermediate Utility vs. Analytical Derivatization Capability

The ortho isomer (target compound) is explicitly characterized as a reactant for the synthesis of oxadiazoles and other heterocyclic compounds . In contrast, the para isomer (4-TFMBAO) has documented utility as a fluorescence derivatization reagent specifically for the quantification of uracil and cytosine . No peer-reviewed or vendor documentation was identified demonstrating the ortho isomer's suitability for the fluorescence derivatization application.

Synthetic chemistry Analytical chemistry Heterocyclic synthesis

Synthetic Accessibility: Commercial Availability of Ortho Isomer in Research-Grade Purity

The target ortho isomer (CAS 63968-84-3) is commercially available from multiple reputable vendors at 95% purity in research quantities (1 g, 10 g packaging) . The 3-(meta) isomer (CAS 791566-24-0) is available primarily as a research intermediate , while the 4-(para) isomer (CAS 56935-71-8) is also widely stocked . However, the ortho isomer's specific CAS registry and supplier network may offer supply chain redundancy advantages for laboratories requiring consistent, multi-source access.

Chemical procurement Research supply Medicinal chemistry

Molecular Descriptor Distinction: Ortho Substitution Impacts Computed Rotatable Bond Count vs. Meta and Para Isomers

Computational property analysis reveals that the ortho isomer (target compound) possesses 2 rotatable bonds , whereas the 3-(meta) isomer has 3 rotatable bonds . The 4-(para) isomer is predicted to have 2 rotatable bonds, identical to the ortho isomer, though with distinct three-dimensional conformational space due to para substitution geometry. This difference in rotatable bond count between ortho (2) and meta (3) isomers affects molecular flexibility and conformational entropy.

Computational chemistry QSAR Molecular modeling

Lipophilicity and Hydrogen Bonding Capacity: Ortho OCF₃ Substitution Alters Drug-Likeness Profile Relative to Non-Fluorinated Parent

The trifluoromethoxy (-OCF₃) group enhances lipophilicity compared to the non-fluorinated benzamidoxime parent . The ortho isomer contains 2 hydrogen bond donors and 6 hydrogen bond acceptors, with a heavy atom count of 15 and complexity score of 243 . While quantitative LogP or LogD data for this specific compound are not available in the identified literature, the presence of the -OCF₃ group is well-established to increase lipophilicity by approximately 0.5-1.0 LogP units relative to -OCH₃ analogs , a class-level property that influences membrane permeability and metabolic stability.

Medicinal chemistry ADME Drug design

Optimal Application Scenarios for N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide Procurement and Use


Heterocyclic Synthesis: Oxadiazole and Related Scaffold Construction

This compound is specifically suited as a reactant for the synthesis of oxadiazoles and other heterocyclic systems . The amidoxime functional group serves as a versatile precursor for 1,2,4-oxadiazole formation via cyclization with carboxylic acid derivatives. The ortho-trifluoromethoxy substitution provides a distinct electronic and steric environment that may influence cyclization regioselectivity and product yield compared to meta or para isomers. Procurement of the ortho isomer is essential for synthetic routes where ortho-substituted oxadiazole products are the intended target.

Medicinal Chemistry Building Block: Ortho-Substituted Lead Series Exploration

The ortho isomer serves as a building block for medicinal chemistry programs exploring ortho-substituted benzamidoxime derivatives as potential enzyme inhibitors or receptor ligands . The -OCF₃ group's lipophilicity enhancement (class-level property) may improve membrane permeability relative to non-fluorinated analogs . The reduced rotatable bond count (2 bonds) versus the meta isomer (3 bonds) suggests a more constrained conformational profile that may be advantageous for binding to rigid active sites . Substitution with the meta isomer would introduce different conformational flexibility and potentially alter target engagement.

Quality Control and Identity Confirmation: Melting Point-Based Isomer Discrimination

The distinct melting point of 99°C for the ortho isomer versus 113-115°C for the para isomer provides a rapid, instrumentation-light method for confirming correct isomer receipt and preventing cross-contamination in inventory management. This 14-16°C differential is sufficient for unambiguous melting point-based discrimination, supporting QC workflows where spectroscopic confirmation is unavailable or where a secondary orthogonal identity check is required.

Computational Chemistry and QSAR Model Building

The ortho isomer's defined molecular descriptors—2 hydrogen bond donors, 6 hydrogen bond acceptors, 2 rotatable bonds, and heavy atom count of 15 —make it a well-characterized input for QSAR model development and virtual screening campaigns. Computational chemists should explicitly use the ortho isomer's descriptor set rather than the meta isomer (3 rotatable bonds) when modeling ortho-substituted amidoxime series, as rotatable bond count discrepancies will introduce errors in conformational sampling and binding free energy calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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